N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC9004519
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O2S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H18N4O2S/c1-22-15-9-5-4-8-14(15)20-18(22)25-12-17(23)21-19-11-13-7-3-6-10-16(13)24-2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+ |
| Standard InChI Key | MKVUJAZAVIZOAW-YBFXNURJSA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3OC |
| SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OC |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OC |
Introduction
Anticancer Activity
The compound’s benzimidazole core has been linked to anticancer properties due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.
| Cell Line | IC50 (µM) | Standard Drug (5-FU) |
|---|---|---|
| HCT116 (Colon) | ~5 µM | ~10 µM |
| A549 (Lung) | ~7 µM | ~12 µM |
The Schiff base functionality contributes to selective cytotoxicity against cancer cells while sparing normal cells.
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Spectroscopic Characterization
The compound can be characterized using standard analytical techniques:
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Infrared Spectroscopy (IR):
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: ~1600 cm
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: ~3300 cm
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: ~690 cm
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Nuclear Magnetic Resonance (NMR):
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: Signals for aromatic protons (~7–8 ppm), methoxy group (~3.8 ppm), and hydrazone NH (~9 ppm).
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: Peaks corresponding to carbonyl carbon (~165 ppm) and aromatic carbons (~120–140 ppm).
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Mass Spectrometry:
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Molecular ion peak at , confirming molecular weight.
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Applications and Future Directions
Drug Development
The compound shows promise as a lead molecule for developing drugs targeting bacterial infections and cancer therapy due to its dual antimicrobial and anticancer properties.
Molecular Docking Studies
Preliminary computational studies suggest that the compound binds strongly to active sites of DHFR and bacterial DNA gyrase, highlighting its potential for further optimization.
Derivative Synthesis
Future work could focus on modifying the methoxy group or benzimidazole ring to enhance activity or reduce toxicity.
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